molecular formula C12H12N2O3S B13439082 2-Morpholinobenzo[d]thiazole-5-carboxylic acid CAS No. 1638696-02-2

2-Morpholinobenzo[d]thiazole-5-carboxylic acid

Cat. No.: B13439082
CAS No.: 1638696-02-2
M. Wt: 264.30 g/mol
InChI Key: XPJQQBUMXVKPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinobenzo[d]thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a morpholine group attached to the thiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinobenzo[d]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form 5-substituted benzo[d]thiazole-2-carboxylate . This intermediate is then reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinobenzo[d]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

2-Morpholinobenzo[d]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholinobenzo[d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Morpholinobenzo[d]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a morpholine group, potentially leading to unique biological activities and applications.

Properties

CAS No.

1638696-02-2

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-morpholin-4-yl-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O3S/c15-11(16)8-1-2-10-9(7-8)13-12(18-10)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16)

InChI Key

XPJQQBUMXVKPNL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.